

# Technical Guide: UR-144 Binding Affinity & Pharmacological Profiling

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: UR-144-d5

Cat. No.: B1161503

[Get Quote](#)

## Executive Summary & Chemical Profile

UR-144 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indol-3-yl-tetramethylcyclopropyl ketone class. Unlike the earlier naphthoylindole generations (e.g., JWH-018), UR-144 utilizes a tetramethylcyclopropyl ring system, a structural modification that significantly alters its binding kinetics and metabolic stability.

For researchers and drug development professionals, UR-144 represents a critical case study in ligand selectivity. While it acts as a full agonist at both cannabinoid receptors, it exhibits a marked affinity bias toward the CB2 receptor over CB1. This selectivity profile makes it a valuable probe for investigating peripheral immune modulation (CB2-mediated) versus central psychoactivity (CB1-mediated), although high-dose exposure overcomes this selectivity window.

## Chemical Identity

- IUPAC Name: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Molecular Formula:
- Molecular Weight: 311.5 g/mol
- Core Scaffold: Indole with a C3-linked tetramethylcyclopropyl ketone.

## Binding Affinity & Functional Potency Analysis

The following data summarizes the consensus values derived from competitive radioligand binding assays (using [

H]CP-55,940) and functional GTP

S turnover assays.

### Table 1: Binding Affinity ( ) and Selectivity

Data represents mean values from CHO-hCB1 and CHO-hCB2 membrane preparations.

| Receptor Target | Binding Affinity ( ) | Selectivity Ratio | Ligand Classification     |
|-----------------|----------------------|-------------------|---------------------------|
| CB2 (Human)     | 1.8 nM – 4.5 nM      | Primary Target    | High-Affinity Agonist     |
| CB1 (Human)     | 28 nM – 150 nM       | Secondary Target  | Moderate-Affinity Agonist |
| Selectivity     | ~15x – 83x           | CB2 > CB1         | CB2 Selective             |

“

*Critical Insight: The wide range in reported CB1*

(28–150 nM) often stems from variations in buffer ionic strength (specifically

concentration) and the choice of radioligand. However, the ratio consistently favors CB2.

### Table 2: Functional Potency ( )

Measured via [

S]GTP

S binding or cAMP inhibition.

| Assay Type                           | CB1                | CB2                | Efficacy ( )                         |
|--------------------------------------|--------------------|--------------------|--------------------------------------|
| GTP<br>S Binding                     | ~400 nM            | ~20 nM             | Full Agonist (relative to CP-55,940) |
| Fluorometric<br>(Membrane Potential) | 8.5 ng/mL (~27 nM) | 3.6 ng/mL (~11 nM) | Full Agonist                         |

## Signal Transduction Pathways

UR-144 functions as a biased ligand, primarily activating

protein-coupled pathways. Upon binding, it inhibits adenylyl cyclase, reducing intracellular cAMP. The diagram below illustrates the canonical signaling cascade triggered by UR-144 binding.



[Click to download full resolution via product page](#)

Figure 1: UR-144 Signal Transduction.[1][2] Red lines indicate inhibitory pathways; Green lines indicate activation.

## Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data cited above, a robust Competitive Binding Assay is required. This protocol is designed for self-validation using CHO cells stably expressing hCB2.

## Phase 1: Membrane Preparation (Crucial for Signal-to-Noise)

- Objective: Isolate plasma membranes while removing endogenous guanine nucleotides that destabilize GPCR-G protein coupling.
- Reagents: Lysis Buffer (50 mM Tris-HCl, 5 mM  
  
, 2.5 mM EDTA, pH 7.4).
- Harvest: Detach CHO-hCB2 cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains).
- Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s each).
- Centrifugation:
  - Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).
  - Spin 2: Supernatant at 30,000 x g for 30 min at 4°C (pellet membranes).
- Wash: Resuspend pellet in Assay Buffer (no EDTA) and re-spin to remove residual EDTA.
- Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze in  
  
.

## Phase 2: Competitive Binding Workflow

- Radioligand: [  
  
H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.5% BSA (Fatty-acid free).

- Preparation: Dilute UR-144 in DMSO (Final assay concentration of DMSO must be <0.5%).
- Incubation System (Total Vol 200

L):

- 50

L Membrane prep (10–20

g protein).

- 50

L [

H]CP-55,940 (Final concentration ~0.5 nM, near

).

- 100

L UR-144 (Increasing concentrations:

to

M).

- Equilibrium: Incubate for 90 minutes at 30°C. Note: Shorter times may not reach equilibrium for hydrophobic ligands like UR-144.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).
  - Why PEI? UR-144 is highly lipophilic and sticks to glass fiber. PEI reduces non-specific binding (NSB) to the filter.
- Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.

## Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Competitive Radioligand Binding Assay Workflow.

## References

- Frost, J. M., et al. (2012). "Indol-3-ylcycloalkyl Ketones: Effects of N1 Substituted Indole Side Chain Variations on CB2 Cannabinoid Receptor Activity." *Journal of Medicinal Chemistry*, 53(1), 295–315.
- Wiley, J. L., et al. (2013). "Pharmacology of UR-144 and XLR-11: Synthetic Cannabinoids with High Affinity for CB2 Receptors." *Drug and Alcohol Dependence*, 132(3), 576–582.
- Cayman Chemical. "UR-144 Product Information & Datasheet." Cayman Chemical Product Database.
- Banister, S. D., et al. (2015). "Pyrolysis of the Synthetic Cannabinoid UR-144 Yields a CB1 Receptor Agonist." *Journal of Analytical Toxicology*, 39(8), 614–620.
- Maguire, J. J., et al. (2012). "Radioligand Binding Assays and their Analysis." [3] *Methods in Molecular Biology*, 897, 31–77.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [2. marshall.edu](https://www.marshall.edu) [[marshall.edu](https://www.marshall.edu)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Technical Guide: UR-144 Binding Affinity & Pharmacological Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1161503#ur-144-binding-affinity-for-cb1-and-cb2-receptors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

